An In-depth Technical Guide to 2,3-Dihydroxypropyl Acetate: Chemical Properties, Structure, and Antimicrobial Insights
An In-depth Technical Guide to 2,3-Dihydroxypropyl Acetate: Chemical Properties, Structure, and Antimicrobial Insights
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dihydroxypropyl acetate, also known as glycerol 1-acetate or monoacetin, is a monoester of glycerol and acetic acid.[1][2] It belongs to the class of 1-monoacylglycerols, which are monoacylglycerols with a glycerol acylated at the 1-position.[2][3] This compound and other glycerol monoesters are recognized for their antimicrobial properties and are utilized in various industrial applications, including as solvents and in the manufacturing of tanning agents and dyes. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, purification, and the current understanding of the antimicrobial mechanism of 2,3-dihydroxypropyl acetate.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 2,3-dihydroxypropyl acetate is presented in the tables below. This data has been compiled from various sources to provide a comprehensive reference.
Table 1: Chemical Identification
| Identifier | Value |
| IUPAC Name | 2,3-dihydroxypropyl acetate[4] |
| Synonyms | Glycerol 1-acetate, Monoacetin, 1-Monoacetin, Acetin[1][5] |
| CAS Numbers | 106-61-6, 26446-35-5[1] |
| Chemical Formula | C₅H₁₀O₄[5] |
| Molecular Weight | 134.13 g/mol [5] |
| InChI | InChI=1S/C5H10O4/c1-4(7)9-3-5(8)2-6/h5-6,8H,2-3H2,1H3[1] |
| InChIKey | KMZHZAAOEWVPSE-UHFFFAOYSA-N[1] |
| SMILES | CC(=O)OCC(O)CO[2] |
Table 2: Physical Properties
| Property | Value |
| Physical State | Colorless, thick, hygroscopic liquid[1] |
| Boiling Point | 253 °C[5] |
| Melting Point | 3 °C |
| Density | 1.21 - 1.22 g/cm³[5] |
| Flash Point | 107.3 °C[5] |
| Solubility | Soluble in water and ethanol; slightly soluble in ether; insoluble in benzene. |
| Vapor Pressure | 0.00291 mmHg at 25°C |
Chemical Structure
2,3-Dihydroxypropyl acetate consists of a glycerol backbone where one of the primary hydroxyl groups is esterified with an acetyl group. The stereochemistry of the central carbon of the glycerol moiety can be either (R) or (S), leading to two enantiomers.
Spectral Data
Infrared (IR) Spectrum
The NIST WebBook provides a reference IR spectrum for 1,2,3-Propanetriol, 1-acetate (CAS: 106-61-6). The spectrum was measured on a dispersive instrument as a liquid (neat). Key spectral features are expected to include a broad O-H stretching band for the hydroxyl groups, a strong C=O stretching band for the ester carbonyl group, and C-O stretching bands.[6]
Nuclear Magnetic Resonance (NMR) Spectra
Predicted ¹H NMR Spectral Data (D₂O, 100 MHz) [3]
-
~4.2 ppm (m, 1H): CH proton of the glycerol backbone.
-
~4.1 ppm (dd, 1H): CH₂ proton adjacent to the acetate group.
-
~3.9 ppm (dd, 1H): CH₂ proton adjacent to the acetate group.
-
~3.6 ppm (d, 2H): CH₂ proton adjacent to the primary hydroxyl group.
-
~2.1 ppm (s, 3H): CH₃ protons of the acetyl group.
Predicted ¹³C NMR Spectral Data (D₂O, 100 MHz) [3]
-
~174 ppm: Carbonyl carbon of the acetyl group.
-
~70 ppm: CH carbon of the glycerol backbone.
-
~66 ppm: CH₂ carbon adjacent to the acetate group.
-
~63 ppm: CH₂ carbon adjacent to the primary hydroxyl group.
-
~20 ppm: CH₃ carbon of the acetyl group.
Experimental Protocols
Synthesis: Esterification of Glycerol with Acetic Acid
The synthesis of 2,3-dihydroxypropyl acetate (monoacetin) is typically achieved through the direct esterification of glycerol with acetic acid. The reaction can be catalyzed by an acid catalyst to increase the reaction rate. The following is a representative protocol adapted from the literature.
Materials:
-
Glycerol
-
Glacial Acetic Acid
-
Acid catalyst (e.g., Amberlyst-15, sulfuric acid)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
Procedure:
-
In a round-bottom flask, combine glycerol and a molar excess of acetic acid (e.g., a 1:3 to 1:9 molar ratio of glycerol to acetic acid).
-
Add the acid catalyst (e.g., 1-5 wt% of the total reactants).
-
Heat the reaction mixture to a temperature between 80-120°C with continuous stirring.
-
Monitor the reaction progress over time (e.g., 1-4 hours) by taking aliquots and analyzing them by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the acid catalyst with a suitable base (e.g., sodium bicarbonate solution) if a homogeneous catalyst was used. If a solid catalyst was used, it can be removed by filtration.
-
The crude product will be a mixture of mono-, di-, and triacetin, along with unreacted glycerol and acetic acid.
Purification: Separation of Monoacetin
The purification of monoacetin from the crude reaction mixture can be achieved using chromatographic techniques. Counter-current chromatography has been shown to be an effective method for separating mono-, di-, and triacetins.[7] A general protocol for purification by column chromatography is described below.
Materials:
-
Crude acetin mixture
-
Silica gel for column chromatography
-
Solvent system (e.g., a gradient of hexane and ethyl acetate)
-
Glass chromatography column
-
Fraction collector or test tubes
-
Rotary evaporator
Procedure:
-
Prepare a slurry of silica gel in the initial, less polar eluent (e.g., hexane or a hexane-rich mixture).
-
Pack a glass chromatography column with the silica gel slurry, ensuring no air bubbles are trapped.
-
Dissolve the crude acetin mixture in a minimal amount of a suitable solvent.
-
Carefully load the sample onto the top of the silica gel bed.
-
Begin eluting the column with the chosen solvent system. A gradient from a less polar to a more polar solvent mixture (e.g., increasing the proportion of ethyl acetate in hexane) will separate the components based on their polarity. Triacetin (least polar) will elute first, followed by diacetins, and then monoacetin (most polar).
-
Collect fractions and monitor the separation using TLC.
-
Combine the fractions containing pure monoacetin.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield purified 2,3-dihydroxypropyl acetate.
References
- 1. Glyceryl Acetate | C5H10O4 | CID 33510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for 2,3-Dihydroxypropyl acetate (HMDB0243948) [hmdb.ca]
- 3. Human Metabolome Database: Showing metabocard for (R)-glycerol 1-acetate (HMDB0012485) [hmdb.ca]
- 4. CID 87381154 | C10H20O8 | CID 87381154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,3-Dihydroxypropyl acetate | 106-61-6 | FD167339 [biosynth.com]
- 6. 1,2,3-Propanetriol, 1-acetate [webbook.nist.gov]
- 7. Separation of acetins by counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
